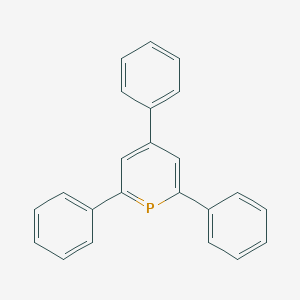

Phosphorin, 2,4,6-triphenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phosphorin, 2,4,6-triphenyl-, also known as Phosphorin, 2,4,6-triphenyl-, is a useful research compound. Its molecular formula is C23H17P and its molecular weight is 324.4 g/mol. The purity is usually 95%.

The exact mass of the compound Phosphorin, 2,4,6-triphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphorin, 2,4,6-triphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphorin, 2,4,6-triphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Catalysis

-

Homogeneous Catalysis :

Phosphorin derivatives are utilized as ligands in transition metal catalysis. They enhance the catalytic activity and selectivity in various reactions, including: -

Ring-Opening Polymerization :

Recent studies have demonstrated that phosphorin can initiate the ring-opening polymerization of cyclic ethers. This process is valuable for synthesizing polymers with specific properties tailored for applications in materials science .

Organic Synthesis

Phosphorin serves as a key intermediate in organic synthesis due to its ability to participate in nucleophilic substitution reactions. Its derivatives are employed in:

- Synthesis of Phosphorus Ylides : These ylides are crucial for the Wittig reaction, which enables the formation of alkenes from aldehydes or ketones .

- Formation of Organophosphorus Compounds : Phosphorin can be modified to produce a variety of organophosphorus compounds that exhibit biological activity or serve as precursors for pharmaceuticals .

Material Science

Phosphorin's unique structural properties lend themselves to applications in material science:

- Ligands in Coordination Chemistry : The ability of phosphorin to coordinate with metals allows it to be used in creating novel materials with specific electronic or optical properties.

- Development of Sensors : Research has indicated potential applications for phosphorin-based materials in sensor technology, particularly for detecting environmental pollutants or biological markers .

Case Study 1: Catalytic Hydroformylation

A study demonstrated that phosphorin-based catalysts significantly increased the rate and selectivity of hydroformylation reactions compared to traditional catalysts. The incorporation of phosphorin ligands resulted in higher yields of desired aldehyde products.

Case Study 2: Polymer Synthesis

In another investigation, phosphorin was used as an initiator for the ring-opening polymerization of lactones. This approach yielded polymers with controlled molecular weights and narrow polydispersity indices, showcasing the utility of phosphorin in material synthesis.

Análisis De Reacciones Químicas

Coordination Chemistry

The phosphorus lone pair enables ligand behavior in transition metal complexes:

Mechanistic Insight : Coordination occurs via phosphorus lone pair donation, confirmed by X-ray crystallography . Steric effects from aryl substituents modulate binding affinity .

Photochemical Oxidation

Exposure to light induces oxidation, yielding multiple products:

-

Primary Products : Unstable peroxides and phosphine oxides .

-

Challenges : Products are difficult to separate due to similar polarities .

Experimental Conditions :

(a) Pyrylium Salts

Reacts with pyrylium salts lacking a 4-substituent to form 2,2',6,6'-tetraphenyldipyrylene (V) :

text2 Pyrylium⁺ + Phosphorin → Dipyrylene + 2 H⁺

Steric Influence : Bulky 4-substituents block reactivity, favoring dipyrylene formation .

(b) Phosphorus Trichloride (PCl₃)

Forms diazaphospholines via cycloaddition with hydrazones :

textHydrazone + PCl₃ → 3-Chlorodiazaphospholine

Key Step : Intramolecular elimination of HCl .

Thermal Rearrangements

Thermolysis of 1-substituted dihydrophosphorins triggers substituent migration, yielding 1,1-disubstituted phosphorins :

text1-R-1,2-Dihydrophosphorin → 1,1-R₂-Phosphorin

Driving Force : Conjugative stabilization of the aromatic system .

Comparative Reactivity

Theoretical and Mechanistic Insights

Propiedades

Número CAS |

13497-36-4 |

|---|---|

Fórmula molecular |

C23H17P |

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

2,4,6-triphenylphosphinine |

InChI |

InChI=1S/C23H17P/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H |

Clave InChI |

SPVWSVYJPGRPFL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Key on ui other cas no. |

13497-36-4 |

Sinónimos |

2,4,6-Triphenylphosphorin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.